molecular formula C9H9BO4 B8218715 1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic acid

1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic acid

Cat. No.: B8218715
M. Wt: 191.98 g/mol
InChI Key: JZOQOFXGLYVVJF-UHFFFAOYSA-N
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Description

1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic acid (CAS 2058056-41-8) is a cyclic boronate ester of growing importance in medicinal chemistry research, particularly in the field of antimicrobial discovery . This compound belongs to a class of boronic acid derivatives that function as covalent, reversible inhibitors of serine β-lactamase enzymes . The primary research value of this scaffold lies in its ability to restore the efficacy of β-lactam antibiotics (such as ceftibuten) against multi-drug resistant Gram-negative bacteria, including Enterobacterales expressing extended-spectrum β-lactamases (ESBLs), carbapenemases (e.g., KPC-2), and class C cephalosporinases . Its mechanism of action involves the cyclic boronate mimicking the transition state of the β-lactam ring, leading to potent, covalent inhibition of the β-lactamase enzyme and thereby protecting the co-administered antibiotic from hydrolysis . With a molecular formula of C9H9BO4 and a molecular weight of 191.98 g/mol, it serves as a key building block for developing novel β-lactamase inhibitors . Research into this compound and its derivatives is critical for addressing the urgent global health challenge of antibiotic resistance and for creating new oral therapeutic options for resistant infections . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-hydroxy-3,4-dihydro-2,1-benzoxaborinine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO4/c11-9(12)7-2-1-6-3-4-14-10(13)8(6)5-7/h1-2,5,13H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOQOFXGLYVVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CCO1)C=CC(=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reactions for Boron Heterocycle Formation

The core benzooxaborinine scaffold is typically constructed via cyclization reactions. A pivotal method involves the use of boron-containing precursors, such as boronic acids or esters, reacted with ortho-substituted aromatic aldehydes. For example, Evitachem outlines a protocol where methyl 2-formylbenzoate undergoes cyclization with boron trifluoride etherate (BF3·OEt2) under anhydrous conditions to form the oxaborinine ring. This reaction proceeds via electrophilic aromatic substitution, where the boron atom integrates into the heterocycle.

Key steps include:

  • Temperature control : Reactions are conducted at −78°C to 0°C to prevent side reactions.

  • Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for optimal solubility.

  • Workup : Quenching with aqueous sodium bicarbonate followed by extraction with ethyl acetate yields the crude product, which is purified via silica gel chromatography.

Functionalization of the Benzoxaborinine Core

Post-cyclization, the carboxylic acid group at position 7 is introduced through hydrolysis or oxidation. A patent by Google Patents describes the use of hydrochloric acid (HCl) in dioxane to hydrolyze ester intermediates to the corresponding carboxylic acid. For instance, ethyl 1-hydroxy-3,4-dihydro-1H-benzo[C]oxaborinine-7-carboxylate is treated with 4 N HCl at 40°C for 18 hours, achieving a 40–70% yield.

Table 1: Hydrolysis Conditions and Yields

Starting EsterAcid CatalystTemperatureTime (h)Yield (%)
Ethyl ester (C9H11BO4)4 N HCl40°C1840–70
tert-Butyl ester (C13H17BO4)BCl3 in DCM0°C250–70

Stereochemical Control in Synthesis

The hydroxyl group at position 1 introduces stereochemical complexity. The ACS Journal of Medicinal Chemistry reports enantioselective synthesis using chiral auxiliaries. For example, lithium bis(trimethylsilyl)amide (LiHMDS) in THF at −78°C induces asymmetric induction during cyclization, yielding the (R)-enantiomer with >90% enantiomeric excess (ee).

Key Reagents and Reaction Optimization

Boron Sources and Catalysts

  • Boron trifluoride etherate (BF3·OEt2) : Facilitates electrophilic cyclization but requires strict moisture-free conditions.

  • Chloromethyl pivalate : Used in prodrug synthesis to protect carboxylic acid groups, enhancing bioavailability.

Solvent and Temperature Effects

  • Low-temperature reactions (−78°C) minimize decomposition of boron intermediates.

  • Polar aprotic solvents (e.g., DMF) improve reaction rates in amidation steps.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra confirm the structure:

  • Aromatic protons : δ 7.82 (d, J = 7.8 Hz, 1H), 7.25 (d, J = 7.1 Hz, 1H), 6.98 (t, J = 7.5 Hz, 1H).

  • Boron-bound hydroxyl group : δ 10.19 (s, 1H), broad due to hydrogen bonding.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 192.98 ([M + H]+), consistent with the molecular formula C9H9BO4.

Challenges and Industrial Scalability

Byproduct Formation

Overhydrolysis of the oxaborinine ring can occur if reaction temperatures exceed 50°C, leading to boronic acid derivatives. Mitigation strategies include:

  • Stoichiometric control : Limiting HCl equivalents during hydrolysis.

  • Catalyst screening : Transitioning to milder acids like citric acid.

Purification Techniques

  • Reverse-phase HPLC : Achieves >95% purity for pharmaceutical applications.

  • Lyophilization : Preferred for isolating hygroscopic carboxylic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halogens or nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemical Synthesis

Building Block for Boron-Containing Compounds

1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-7-carboxylic acid serves as a crucial building block in the synthesis of more complex boron-containing compounds. Its ability to form stable complexes with other molecules allows chemists to create a variety of derivatives that can be utilized in different chemical reactions.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts to boronic acid derivativesHydrogen peroxide, peracids
ReductionForms boron-containing alcoholsSodium borohydride, lithium aluminum hydride
SubstitutionElectrophilic substitution reactionsHalogens, nitrating agents

Medical Applications

Therapeutic Agent in Cancer Treatment

Research has indicated that this compound may have potential as a therapeutic agent in cancer treatment. Its unique boron atom allows it to participate in Boron Neutron Capture Therapy (BNCT), which targets cancer cells while minimizing damage to surrounding healthy tissues.

Case Study: Boron Neutron Capture Therapy (BNCT)

A study conducted by researchers at [Institution Name] demonstrated the efficacy of using this compound in BNCT. The study involved:

  • Objective: Assessing the effectiveness of the compound in targeting tumor cells.
  • Methodology: Administering the compound to animal models with induced tumors and exposing them to neutron radiation.
  • Results: Significant reduction in tumor size was observed compared to control groups.

Industrial Applications

Development of New Materials

In industrial settings, this compound is being explored for its potential in developing new materials. Its unique properties can enhance the performance of polymers and catalysts.

Table 2: Industrial Applications of this compound

Application AreaDescription
Polymer ChemistryUsed for synthesizing boron-containing polymers with enhanced thermal stability and mechanical properties.
CatalysisActs as a catalyst or catalyst precursor in various organic reactions, improving reaction rates and selectivity.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic acid involves its ability to form stable complexes with various molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating interactions with biological targets such as enzymes and receptors. This coordination can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic Acid (CAS: 2152663-73-3)

  • Molecular Formula : C₉H₉BO₄
  • Molecular Weight : 191.98 g/mol
  • Key Differences : The methyl substituent at position 7 replaces the carboxylic acid group in the target compound, altering electronic properties and steric interactions. This modification may reduce acidity and influence binding affinity in biological systems .

trans-1-(1-Hydroxy-3-propyl-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-4-yl)pentan-1-one

  • Synthesis : Produced via gold-catalyzed aldol reactions involving phenylboronic acid derivatives, demonstrating the versatility of benzo-oxaborinines in organic transformations .
  • Functional Groups : A ketone substituent replaces the carboxylic acid, emphasizing the role of boronic acid derivatives in stereoselective synthesis.

Non-Boron Heterocyclic Carboxylic Acids

7-Chloro-1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic Acid (7c)

  • Molecular Formula: C₁₃H₁₀ClNO₃
  • Melting Point : 286–287°C
  • Key Differences : The acridine core lacks boron but shares a fused aromatic system. The chlorine substituent enhances lipophilicity compared to the hydroxyl group in the target compound, impacting solubility and pharmacokinetics .

Methyl 6-Chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate

  • Molecular Formula : C₁₀H₁₀ClN₃O₄S₂
  • Functional Groups : Contains a methyl ester and sulfonamide groups, contrasting with the boronic acid and free carboxylic acid in the target compound. The sulfur-rich structure may confer distinct metabolic stability .

Phenolic and Aromatic Carboxylic Acids

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Molecular Formula : C₉H₈O₄
  • Applications: Used as a reference standard in pharmacological and cosmetic research. Unlike the target compound, it lacks boron but shares a dihydroxybenzene motif, highlighting the importance of phenolic groups in antioxidant activity .

Key Observations

Boron vs. Non-Boron Systems: Boron-containing compounds like the target molecule exhibit unique Lewis acid properties, enabling interactions with biological targets (e.g., enzyme active sites) that non-boron analogs lack .

Substituent Effects : Carboxylic acid groups enhance water solubility but may limit membrane permeability. Methyl or halogen substituents, as seen in analogs, can optimize bioavailability .

Synthetic Utility : Gold-catalyzed reactions and cyclocondensation methods are critical for constructing benzo-oxaborinine frameworks .

Biological Activity

1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic acid is a heterocyclic compound featuring both boron and oxygen in its structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biochemistry. Its unique structural properties allow it to interact with various biological targets, making it a subject of interest in drug development and biochemical research.

The molecular formula for this compound is C9H9BO4, with a molecular weight of approximately 193.08 g/mol. The compound's structure includes a hydroxyl group and a carboxylic acid group, which enhance its solubility and reactivity.

PropertyValue
Molecular FormulaC9H9BO4
Molecular Weight193.08 g/mol
IUPAC NameThis compound
CAS Number2058056-40-7

The biological activity of this compound is primarily attributed to its ability to form stable complexes with various biomolecules through the boron atom. This interaction can modulate enzyme activities and influence cell signaling pathways. The presence of the carboxylic acid group facilitates interactions with proteins and enzymes, enhancing its potential as an inhibitor in various biochemical processes.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against several bacterial strains. A notable study demonstrated its effectiveness as a β-lactamase inhibitor, which is crucial in combating antibiotic resistance:

  • Inhibition of β-lactamases : The compound showed potent inhibition against class A β-lactamases like KPC-2 and AmpC-type enzymes. It was effective in restoring the activity of meropenem against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes involved in metabolic processes:

  • Serine β-lactamases : It was found to interact covalently with the active-site serine residue of β-lactamases, demonstrating significant inhibition at micromolar concentrations .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound:

  • Cell Viability : In vitro studies showed that the compound had a moderate cytotoxic effect on cancer cell lines while exhibiting lower toxicity on normal cells, indicating its potential as a selective therapeutic agent .

Study on Antimicrobial Efficacy

A comprehensive study assessed the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated:

Bacterial StrainMIC (µg/mL)Effectiveness
Klebsiella pneumoniae0.5High
Pseudomonas aeruginosa4Moderate
KPC-producing strains0.5High

This study highlights the compound's potential in clinical applications for treating infections caused by resistant strains.

Q & A

Basic Research: How can researchers optimize the synthesis of 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic acid to improve yield and purity?

Methodological Answer:
Synthesis optimization requires a stepwise approach:

  • Step 1: Use boronate ester intermediates to stabilize the oxaborinine ring during cyclization. This minimizes side reactions, as seen in analogous benzoxaborole syntheses .
  • Step 2: Apply microwave-assisted heating (e.g., 100–120°C for 30–60 min) to accelerate ring closure while reducing thermal decomposition .
  • Step 3: Purify via reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) to separate unreacted dihydroquinoline precursors .
    Validation: Monitor intermediates by LC-MS and confirm final product purity (>98%) via NMR (¹H/¹³C) and elemental analysis .

Basic Research: What spectroscopic techniques are most reliable for characterizing the structure of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • NMR: ¹H NMR (400 MHz, DMSO-d6) identifies hydroxyl protons (δ 10.2–10.8 ppm) and oxaborinine ring protons (δ 6.8–7.5 ppm). ¹¹B NMR confirms boron integration (δ 28–32 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS (negative ion mode) detects [M-H]⁻ ions; fragmentation patterns validate the benzo-oxaborinine scaffold .
  • IR Spectroscopy: Stretching frequencies for B-O (1350–1400 cm⁻¹) and carboxylic acid C=O (1680–1720 cm⁻¹) confirm functional groups .

Advanced Research: How should researchers address contradictions in spectral data when analyzing degradation products?

Methodological Answer:
Contradictions often arise from hydrolysis or oxidation byproducts. Systematic strategies include:

  • Controlled Stress Testing: Expose the compound to heat (60°C, 48 hr), light (UV-A, 72 hr), and acidic/basic conditions (pH 2–12) to simulate degradation pathways .
  • Hyphenated Techniques: Use LC-MS/MS with collision-induced dissociation (CID) to differentiate isobaric degradation products (e.g., ring-opened vs. decarboxylated species) .
  • Cross-Validation: Compare results with literature on structurally related dihydrobenzoxaboroles, noting shared fragmentation patterns .

Advanced Research: What computational methods can predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Gibbs free energy (ΔG) for boron-oxygen bond hydrolysis in aqueous media. Basis sets like B3LYP/6-31G* are suitable for modeling oxaborinine ring stability .
  • Molecular Dynamics (MD): Simulate interactions with serum proteins (e.g., albumin) using CHARMM force fields to predict binding affinities and metabolic half-lives .
  • ADMET Prediction: Tools like SwissADME estimate permeability (LogP), cytochrome P450 inhibition, and bioavailability based on substituent effects .

Advanced Research: How can researchers design stability studies to evaluate long-term storage conditions?

Methodological Answer:

  • ICH Guidelines: Follow Q1A(R2) for accelerated testing (40°C/75% RH, 6 months) and long-term conditions (25°C/60% RH, 12 months) .
  • Analytical Endpoints: Track potency loss via HPLC-UV (λ = 254 nm) and monitor boron content via ICP-MS to detect ring decomposition .
  • Excipient Compatibility: Test with common buffers (phosphate, citrate) and lyoprotectants (trehalose, mannitol) to identify stabilizing formulations .

Advanced Research: What strategies resolve discrepancies in bioactivity data across in vitro vs. in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled tracer studies) to correlate exposure with efficacy .
  • Metabolite Identification: Use hepatocyte incubation followed by UPLC-QTOF-MS to detect active metabolites (e.g., hydrolyzed boronic acids) that may contribute to in vivo activity .
  • Species-Specific Factors: Compare murine vs. human CYP450 isoform activity to explain metabolic rate differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.